(+)-Cannabidiol

Cannabinoid receptor pharmacology Binding affinity Enantiomer selectivity

Procure (+)-Cannabidiol (CAS 74219-29-7) to eliminate the confound of racemic mixtures. This single (1S,6S) enantiomer is the only form with nanomolar CB2 agonist affinity and stereoselective S1P receptor activation—pathways completely inaccessible to natural (−)-CBD. Supplied as an analytical reference standard (≥98% purity), it is the essential positive control for CB2 agonist screening, chiral method development, and forensic authentication. Avoid racemic (±)-CBD: the 50% inactive (−)-enantiomer dilutes activity and compresses your assay window.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 74219-29-7
Cat. No. B1499221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Cannabidiol
CAS74219-29-7
Synonyms1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-, (1R-trans)-
Cannabidiol
Epidiolex
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
InChIInChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m1/s1
InChIKeyQHMBSVQNZZTUGM-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Cannabidiol (CAS 74219-29-7): Enantiomer-Specific Pharmacological Profile for Precision Cannabinoid Research and Analytical Reference Applications


(+)-Cannabidiol (CAS 74219-29-7) is the synthetic, non-natural (+)-enantiomer of cannabidiol (CBD), a phytocannabinoid biosynthesized by Cannabis sativa exclusively as the (−)-enantiomer [1]. Unlike (−)-CBD, which shows negligible orthosteric binding to cannabinoid CB1 and CB2 receptors, (+)-CBD engages both receptors with quantifiable affinity and acts as a CB2 agonist in functional assays [1]. The compound is commercially supplied as an analytical reference standard with ≥98% purity and is categorized as a synthetic cannabinoid intended exclusively for research and forensic applications . Its defined (1S,6S) absolute configuration and enantiomeric purity enable reproducible, chirality-controlled experimental designs where stereochemistry is a critical determinant of pharmacological outcome.

Why (−)-Cannabidiol or Racemic (±)-CBD Cannot Substitute for (+)-Cannabidiol (CAS 74219-29-7) in Chirality-Dependent Research


The two enantiomers of cannabidiol exhibit fundamentally divergent receptor binding profiles, functional activities, and signaling pathway engagement that preclude their interchangeability in any experiment where stereochemistry governs pharmacological outcome. (−)-CBD, the natural enantiomer, does not orthosterically bind CB1 or CB2 receptors (Ki > 10 μM) and acts instead as a weak negative allosteric modulator and indirect antagonist [1]. In contrast, (+)-CBD binds both cannabinoid receptors with nanomolar affinity, functions as a CB2 agonist, and stereoselectively activates sphingosine-1-phosphate (S1P) receptors—targets completely inaccessible to (−)-CBD [1][2]. Racemic (±)-CBD is a 1:1 mixture of the two enantiomers and will therefore confound any attempt to isolate the pharmacological contribution of the (+)-form. The quantitative evidence below demonstrates that enantiomeric identity is not a minor analytical nuance but a dominant determinant of receptor engagement, functional efficacy, and downstream biological response.

Quantitative Differentiation Evidence for (+)-Cannabidiol (CAS 74219-29-7) Versus (−)-Cannabidiol and Related In-Class Compounds


CB2 Receptor Binding Affinity: ~100-Fold Enhancement of (+)-CBD Over (−)-CBD

(+)-CBD binds the human CB2 receptor with a Ki of 28 nM, whereas (−)-CBD shows negligible orthosteric binding at CB2 (reported Ki > 10 μM) [1][2]. A comprehensive 2025 enantiomer profiling study confirmed that the (+)-enantiomer reaches nM-range affinity for CB2, representing an approximately 100-fold improvement over the (−)-enantiomer, and that all (+)-enantiomer derivatives tested (except one) displayed higher CB2 affinities than their (−)-counterparts [1]. The CB1/CB2 Ki ratio shifts from 2.3 for (−)-CBD to 24.3 for (+)-CBD, reflecting a marked gain in CB2 selectivity for the (+)-enantiomer [1].

Cannabinoid receptor pharmacology Binding affinity Enantiomer selectivity

CB1 Receptor Binding and Functional Inhibition: (+)-CBD Demonstrates 5-Fold Lower Ki and ~10-Fold Greater Inhibition of Endocannabinoid Signaling vs (−)-CBD

In head-to-head competition binding assays, the Ki of (+)-CBD for displacing the CB1 orthosteric radioligand CP55,940 is 5-fold lower than that of (−)-CBD [1]. (+)-CBD binds human CB1 with a Ki of 345 nM, compared to the high-nM-to-low-μM range reported for (−)-CBD [1][2]. Functionally, (+)-CBD is approximately 10-fold more potent than (−)-CBD at inhibiting depolarization-induced suppression of excitation (DSE)—a well-characterized form of endogenous cannabinoid-mediated retrograde synaptic plasticity—in autaptic hippocampal neurons [1]. The enantiomers also differ in pathway-specific signaling: (+)-CBD inhibits CB1-mediated suppression of cAMP accumulation with less relative potency than it inhibits DSE, indicating that the two enantiomers engage distinct signaling conformations at CB1 [1].

CB1 receptor Endocannabinoid signaling Negative allosteric modulation

CB2 Receptor Functional Agonism: (+)-CBD Is a Direct CB2 Agonist Whereas (−)-CBD Shows No CB2 Engagement

[35S]-GTPγS binding assays demonstrate that (+)-CBD is a functional agonist at the human CB2 receptor, a property completely absent in (−)-CBD, which does not orthosterically bind CB2 at all [1]. The agonist activity of (+)-CBD at CB2 was confirmed in the same study alongside (+)-CBDV and (+)-CBDA methyl ester, with the observation that selective CB2 receptor blockade with a CB2 antagonist eliminates the anti-inflammatory and neuroprotective effects of (+)-CBD, directly linking its functional agonism to downstream biological outcomes [1]. In contrast, the natural (−)-enantiomer's biological effects are associated with molecular targets other than CB1/CB2, underscoring the fundamental mechanistic divergence between the two enantiomers [1].

CB2 agonism GTPγS functional assay Immune modulation

Sphingosine-1-Phosphate (S1P) Receptor Activation: Enantiomer-Specific Agonism at S1P1 and S1P3 by (+)-CBD Only

(+)-CBD stereoselectively and potently activates the sphingosine-1-phosphate type 1 (S1P1) and type 3 (S1P3) receptors, whereas (−)-CBD does not activate these receptors [1]. This represents a qualitative gain of function: (−)-CBD has no detectable activity at S1P receptors, while (+)-CBD acquires a completely new target profile beyond the cannabinoid receptor system. The S1P receptor family is implicated in lymphocyte trafficking, vascular barrier integrity, and CNS myelination, and the activation of S1P1/S1P3 by (+)-CBD establishes a unique pharmacological signature that cannot be replicated by (−)-CBD, racemic CBD, or Δ9-THC [1].

Sphingosine-1-phosphate receptor Enantiomer-specific signaling Lipid mediator crosstalk

Anti-Inflammatory and Neuroprotective Efficacy: (+)-CBD Reduces Pro-Inflammatory Markers via CB2-Dependent Mechanism Inaccessible to (−)-CBD

In LPS-stimulated in vitro models, (+)-CBD at 1 μM significantly reduces the production of pro-inflammatory factors, and this anti-inflammatory effect is eliminated by the selective CB2 receptor antagonist, confirming a CB2-dependent mechanism [1]. The same study demonstrated that (+)-CBD, (+)-CBDV, and (+)-CBDA methyl ester—all (+)-enantiomers strongly activating CB2—protected neurons against the toxicity of pro-inflammatory mediators, and this neuroprotection was also abrogated by CB2 blockade [1]. Because (−)-CBD does not bind or activate CB2, these CB2-mediated anti-inflammatory and neuroprotective outcomes are exclusively accessible to the (+)-enantiomer [1].

Neuroinflammation CB2-mediated anti-inflammatory Neuroprotection

Anticonvulsant Activity: (+)-CBD Isomer Demonstrates Superior In Vivo Efficacy Compared to (−)-CBD in Maximal Electroconvulsive Shock Model

In the maximal electroconvulsive shock (MES) model in mice—a standard preclinical screen for anti-seizure agents—both the (+) and (−) isomers of cannabidiol exhibited anticonvulsant activity and potentiated pentobarbitone sleeping time; however, the (+) isomer was more active than the (−) isomer [1]. This study represents the earliest direct in vivo head-to-head comparison of the two enantiomers. While the original 1982 report did not report ED50 values in the publicly available abstract, the direction and significance of the difference were clearly established. More recent work with carvone-derived (+)-CBD congeners confirms that (+)-CBD enantiomers reduce seizure severity and mortality in genetic developmental epilepsy models (Gabra2-1 mice), with the lead compound (+)-CBD-oct normalizing aberrant dendritic spine phenotypes after 5 days of oral dosing [2].

Anticonvulsant Epilepsy In vivo efficacy

High-Value Research and Industrial Application Scenarios for (+)-Cannabidiol (CAS 74219-29-7) Based on Verified Differentiation Evidence


CB2 Receptor Agonist Screening and Cannabinoid Drug Discovery Programs

(+)-Cannabidiol serves as a validated, enantiomerically pure CB2 agonist positive control (Ki = 28 nM at CB2; CB1/CB2 ratio 24.3) for high-throughput screening campaigns targeting the CB2 receptor. Its 100-fold affinity advantage over (−)-CBD at CB2 [1] and confirmed functional agonism in GTPγS assays make it the appropriate reference compound for CB2 agonist discovery, whereas (−)-CBD is unsuitable due to its complete lack of CB2 binding and agonism. Laboratories should procure the single (+)-enantiomer (CAS 74219-29-7) rather than racemic (±)-CBD to avoid 50% inactive material that will compress the assay window.

Enantiomer-Specific Sphingosine-1-Phosphate (S1P) Receptor Pharmacology

The stereoselective activation of S1P1 and S1P3 receptors by (+)-CBD—a property absent in (−)-CBD—positions this compound as a unique chiral probe for dissecting cannabinoid–lysophospholipid signaling crosstalk [2]. Researchers studying S1P receptor involvement in neuroinflammatory diseases, lymphocyte trafficking, or blood–brain barrier integrity can use (+)-CBD to activate S1P pathways while simultaneously engaging CB1/CB2, enabling the study of dual-pathway pharmacology inaccessible with natural (−)-CBD.

Analytical Reference Standard for Chiral Purity Determination in CBD-Containing Products

With a certified purity of ≥98% and a defined (1S,6S) absolute configuration, (+)-Cannabidiol (Item No. 9003416) is deployed as a reference standard for chiral chromatographic method development, method validation (AMV), and quality control (QC) in pharmaceutical and forensic laboratories . It enables the specific detection and quantification of the synthetic (+)-enantiomer as an impurity or adulterant in CBD active pharmaceutical ingredients (APIs) and finished products, supporting regulatory ANDA submissions and forensic authentication workflows.

CB2-Mediated Neuroinflammation and Neuroprotection Studies

The demonstration that (+)-CBD at 1 μM suppresses LPS-induced pro-inflammatory factor release and protects neurons via a CB2-dependent mechanism—reversible by selective CB2 antagonist co-treatment—establishes this enantiomer as an essential tool compound for neuroinflammation research [1]. Investigators studying microglial CB2 signaling, neuroimmune modulation, or inflammatory neurodegeneration should select (+)-CBD to engage CB2-driven anti-inflammatory pathways; (−)-CBD cannot access this mechanism, and racemic material will dilute the CB2-dependent signal.

Quote Request

Request a Quote for (+)-Cannabidiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.